Dual‑Substituent Pharmacophore: Structural Differentiation from 5‑(Aminomethyl)quinoxaline and Quinoxalin‑6‑ol
5‑(Aminomethyl)quinoxalin‑6‑ol is the only commercially catalogued quinoxaline that simultaneously carries a 5‑aminomethyl and a 6‑hydroxy substituent. The closest mono‑functionalized comparators—5‑(aminomethyl)quinoxaline (CAS 933694‑47‑4; C9H9N3; MW 159.19) and quinoxalin‑6‑ol (CAS 7467‑91‑6; C8H6N2O; MW 146.15) —each lack one of the two key functional groups. This dual‑substitution creates three additional hydrogen‑bond donor/acceptor sites and increases the topological polar surface area relative to either comparator [1]. The presence of the 6‑OH group also enables tautomeric equilibration (enol–imine vs. keto‑amine) that is structurally forbidden in the 6‑deoxy analog [1].
| Evidence Dimension | Functional group count and hydrogen‑bond donor/acceptor count |
|---|---|
| Target Compound Data | Two functional groups (5‑CH2NH2 + 6‑OH); HBD = 3, HBA = 4 |
| Comparator Or Baseline | 5‑(Aminomethyl)quinoxaline: one group (5‑CH2NH2); HBD = 2, HBA = 3. Quinoxalin‑6‑ol: one group (6‑OH); HBD = 1, HBA = 3. |
| Quantified Difference | Target vs. 5‑(aminomethyl)quinoxaline: ΔHBD = +1, ΔHBA = +1. Target vs. quinoxalin‑6‑ol: ΔHBD = +2, ΔHBA = +1. |
| Conditions | Structure‑based comparison using canonical SMILES and computed molecular descriptors (ChemSpider/ChemBlink). |
Why This Matters
The additional hydrogen‑bonding capacity and tautomeric flexibility of the dual‑substituted scaffold provide a broader chemical space for target engagement and selectivity optimization that cannot be achieved with either mono‑functionalized analog.
- [1] Gomez, J. A. G.; Lage, M. R.; Carneiro, J. W. d. M.; Resende, J. A. L. C.; Vargas, M. D. Tautomerism in quinoxalines derived from the 1,4‑naphthoquinone nucleus: acid mediated synthesis, X‑ray molecular structure of 5‑chlorobenzo[f]quinoxalin‑6‑ol and DFT calculations. *J. Braz. Chem. Soc.* **2013**, 24, 338–348. https://doi.org/10.5935/0103-5053.20130044. View Source
